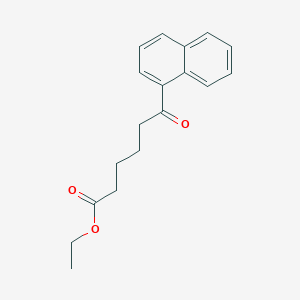

Ethyl 6-(1-naphthyl)-6-oxohexanoate

Beschreibung

Significance in Contemporary Organic Synthesis and Discovery

The significance of Ethyl 6-(1-naphthyl)-6-oxohexanoate in modern organic synthesis stems from the reactivity of its constituent functional groups. The ketone and ester moieties can undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures. libretexts.org Aromatic ketones, specifically those with a naphthyl group, are recognized as important intermediates in the synthesis of various compounds. ebi.ac.ukontosight.ai The naphthalene (B1677914) ring itself is a key structural motif found in numerous compounds with applications in pharmaceuticals and materials science. nih.gov

The presence of the long-chain keto-ester structure allows for a range of reactions. The ketone can be a site for nucleophilic attack or reduction, while the ester can be hydrolyzed to a carboxylic acid, converted to other esters (transesterification), or transformed into amides. libretexts.org These reactions open pathways to a diverse array of derivatives. For instance, similar long-chain esters are utilized in the synthesis of various organic molecules. pjoes.comresearchgate.net The synthesis of related compounds, such as ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate, highlights the utility of such structures in creating complex heterocyclic systems. nih.gov

Research Trajectory and Unexplored Scientific Avenues for Naphthyl-containing Compounds

The research trajectory for naphthyl-containing compounds is vibrant and multifaceted, largely driven by their broad spectrum of biological activities. Naphthalene derivatives have been extensively explored and have shown potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents, among others. nih.govijpsjournal.com Several FDA-approved drugs, such as naproxen, propranolol, and terbinafine, contain the naphthalene scaffold, underscoring its importance in medicinal chemistry. nih.gov

Future research in this area is directed towards several promising avenues:

Development of New Catalysts and Synthetic Methodologies: There is a continuous effort to develop more efficient and selective catalysts for the synthesis of naphthalene derivatives. A significant area of focus is the regioselective functionalization of the naphthalene core through C-H bond activation, which offers a more atom-economical and environmentally friendly approach to creating novel analogs. anr.fr

Synthesis of Complex Molecules: The use of naphthalene-based building blocks to construct intricate molecular architectures with potential applications in pharmaceuticals and materials science remains a key research direction. nih.gov The inherent aromatic and planar nature of the naphthalene system is advantageous for designing molecules that can interact with biological targets like DNA or specific enzymes.

Sustainable Chemistry: Aligning with the principles of green chemistry, researchers are exploring more sustainable synthetic routes for naphthalene-based compounds, including the use of renewable starting materials and minimizing waste generation.

Exploration of Novel Biological Activities: While the biological activities of many naphthalene derivatives are well-documented, there is ongoing research to uncover new therapeutic applications. researchgate.net The metabolites of naphthalene, such as epoxides and naphthoquinones, are known to interact with cellular proteins, and understanding these interactions could lead to the design of new drugs. nih.gov The investigation of naphthalene derivatives as antimicrobial agents is also an active field of research, with several compounds showing potent activity against a range of pathogens. rasayanjournal.co.in

In essence, while this compound itself may be a specific tool for chemists, the broader family of naphthyl-containing compounds represents a rich and evolving field of scientific inquiry with significant potential for future discoveries.

Chemical Data

| Property | Value |

| Molecular Formula | C18H20O3 cymitquimica.com |

| Molecular Weight | 284.35 g/mol cymitquimica.com |

| CAS Number | 101743-65-1 chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-naphthalen-1-yl-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-21-18(20)13-6-5-12-17(19)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,2,5-6,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHYLMOCUQYBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645603 | |

| Record name | Ethyl 6-(naphthalen-1-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101743-65-1 | |

| Record name | Ethyl 6-(naphthalen-1-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways for Ethyl 6-(1-naphthyl)-6-oxohexanoate

The synthesis of this compound is primarily achieved through a two-stage process. The first stage involves the synthesis of the carboxylic acid precursor, 6-(1-naphthyl)-6-oxohexanoic acid. This is followed by the second stage, the esterification of this acid with ethanol (B145695) to yield the final product.

Esterification Reactions for this compound

The conversion of 6-(1-naphthyl)-6-oxohexanoic acid to its corresponding ethyl ester is a classic example of an esterification reaction.

The most common method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid, 6-(1-naphthyl)-6-oxohexanoic acid, with an excess of ethanol in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of ethanol attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester, this compound, and regenerates the acid catalyst.

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used. Alternatively, the removal of water as it is formed can also shift the equilibrium to favor ester formation.

The optimization of the Fischer esterification is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include reaction time, temperature, and the choice and concentration of the catalyst.

| Parameter | Effect on Reaction | Typical Conditions |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions. | Reflux temperature of ethanol. |

| Reaction Time | Longer reaction times can increase conversion but may also promote decomposition. | Monitored by techniques like TLC or GC until completion. |

| Catalyst Loading | Higher catalyst concentration increases the rate but can complicate purification. | Typically 1-5 mol% relative to the carboxylic acid. |

| Ethanol Amount | Using ethanol as the solvent (large excess) drives the equilibrium towards the product. | Ethanol is often used as the reaction solvent. |

Purification of the final product is typically achieved through distillation under reduced pressure or column chromatography to remove any unreacted starting materials and the catalyst.

Precursor Synthesis and Elaboration

The synthesis of the key precursor, 6-(1-naphthyl)-6-oxohexanoic acid, is a critical step. The most direct approach to this intermediate is through a Friedel-Crafts acylation reaction. This involves the reaction of naphthalene (B1677914) with a suitable C6 acylating agent in the presence of a Lewis acid catalyst.

A plausible acylating agent for this reaction is adipic anhydride (B1165640) or, more reactively, adipic acid monochloride. The reaction with naphthalene would be catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The choice of solvent is paramount in Friedel-Crafts acylations of naphthalene. To achieve the desired 1-substitution, non-polar solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) are often employed. The use of such solvents can favor the formation of the kinetically controlled 1-acylnaphthalene derivative over the thermodynamically more stable 2-isomer. psu.edu The reaction mechanism involves the formation of an acylium ion from the acylating agent and the Lewis acid, which then acts as the electrophile in the aromatic substitution reaction with naphthalene.

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and efficient processes.

Solvent Engineering in the Synthesis of this compound

Solvent selection plays a significant role in the environmental impact of a chemical process. In the context of the Friedel-Crafts acylation for the precursor synthesis, traditional solvents like nitrobenzene and carbon disulfide are toxic and environmentally hazardous. Research into greener alternatives is an active area. Ionic liquids and deep eutectic solvents are being explored as potential replacements for volatile organic compounds in Friedel-Crafts reactions. These alternative solvents can sometimes also act as the catalyst, simplifying the reaction setup and workup.

Process Intensification and Atom Economy Considerations in Synthesis

Process intensification aims to develop smaller, more efficient, and safer chemical production methods. This is closely linked to the concept of atom economy, a measure of how many atoms from the reactants are incorporated into the final desired product. acs.org

For the synthesis of this compound via a Friedel-Crafts acylation of naphthalene with ethyl 6-chloro-6-oxohexanoate, the atom economy can be calculated.

Reaction: C₁₀H₈ (Naphthalene) + ClOC(CH₂)₄COOC₂H₅ (Ethyl 6-chloro-6-oxohexanoate) → C₁₀H₇CO(CH₂)₄COOC₂H₅ (this compound) + HCl (Hydrochloric acid)

Atom Economy Calculation:

| Compound | Formula | Molecular Weight ( g/mol ) |

| Naphthalene | C₁₀H₈ | 128.17 |

| Ethyl 6-chloro-6-oxohexanoate | C₈H₁₃ClO₃ | 192.64 |

| Total Reactants | 320.81 | |

| This compound | C₁₈H₂₀O₃ | 284.35 |

| Hydrochloric Acid (Byproduct) | HCl | 36.46 |

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy = (284.35 / 320.81) x 100 ≈ 88.6%

An atom economy of 88.6% is relatively high, indicating that most of the atoms in the reactants are incorporated into the final product. However, this calculation does not account for solvents, catalysts, or reaction yield. nih.gov

To get a more complete picture of the environmental impact of a synthesis, metrics like the E-factor and Process Mass Intensity (PMI) are used. researchgate.net

E-factor (Environmental Factor): This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies less waste and a greener process. wikipedia.org E-factor = Total Waste (kg) / Product (kg)

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product. igitsarang.ac.in The ideal PMI is 1, meaning no waste is generated. PMI = Total Mass Input (kg) / Product Mass (kg)

The E-factor and PMI are related by the formula: PMI = E-factor + 1. igitsarang.ac.in

While specific experimental data for the synthesis of this compound is not available to calculate an exact E-factor or PMI, a hypothetical scenario can illustrate their importance.

Table 2: Hypothetical E-factor and PMI Calculation for Synthesis

| Material | Input Mass (kg) |

| Naphthalene | 12.8 |

| Ethyl 6-chloro-6-oxohexanoate | 19.3 |

| Aluminum Chloride (Catalyst) | 13.3 |

| Toluene (Solvent) | 100.0 |

| Water (for workup) | 50.0 |

| Total Input | 195.4 |

| Product (assuming 80% yield) | 22.7 |

Calculations:

Total Waste: 195.4 kg (Total Input) - 22.7 kg (Product) = 172.7 kg

E-factor: 172.7 kg / 22.7 kg ≈ 7.6

PMI: 195.4 kg / 22.7 kg ≈ 8.6

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Synthesis Reactions

The synthesis of Ethyl 6-(1-naphthyl)-6-oxohexanoate typically proceeds via a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of a hydrogen atom on the naphthalene (B1677914) ring with an acyl group derived from a suitable precursor, such as ethyl 6-chloro-6-oxohexanoate.

The formation of the ester linkage in this compound is a classic example of nucleophilic acyl substitution. The synthesis likely involves the reaction of a naphthalene nucleophile with an electrophilic acyl chloride, ethyl 6-chloro-6-oxohexanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orgiitk.ac.in

The mechanism can be described as follows:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the departure of the chloride ion and the formation of a highly reactive and resonance-stabilized acylium ion. iitk.ac.in

Electrophilic Attack: The electron-rich naphthalene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the naphthalene ring and forms a carbocation intermediate, known as a sigma complex or arenium ion. researchgate.netstackexchange.com

Deprotonation: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the naphthalene ring and yields the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of HCl. rsc.orgstackexchange.com

The regioselectivity of the acylation on the naphthalene ring is influenced by both kinetic and thermodynamic factors. Acylation at the α-position (C1) is generally favored under kinetic control due to the higher electron density at this position, while the β-position (C2) can be favored under thermodynamic control as the resulting product is sterically less hindered. researchgate.netstackexchange.com

Kinetic studies of Friedel-Crafts acylation reactions, particularly on polycyclic aromatic hydrocarbons like naphthalene, provide valuable insights into the reaction mechanism. For the acylation of naphthalene, it has been observed that the reaction order can vary depending on the position of substitution. For instance, in the acetylation of naphthalene, the reaction at the α-position has been found to be second-order with respect to the acylating reagent, while the β-position follows first-order kinetics. rsc.orgpsu.edu

The rate-determining step in Friedel-Crafts acylation is generally considered to be the electrophilic attack of the aromatic ring on the acylium ion, which leads to the formation of the sigma complex. This step involves the disruption of the aromatic system and thus has a high activation energy. psu.edu However, in some cases, particularly with highly reactive aromatic substrates, the formation of the acylium ion can also be the rate-limiting step. For the acylation of naphthalene, kinetic hydrogen isotope effect studies have suggested that for the β-substitution, the loss of a proton from the sigma complex can be the rate-determining step. rsc.orgpsu.edu

| Parameter | Observation in Naphthalene Acetylation (Analogue) | Implication for this compound Synthesis |

| Reaction Order (α-position) | Second-order in acylating reagent rsc.orgpsu.edu | The rate of formation of the 1-naphthyl isomer is likely highly dependent on the concentration of the acylating agent. |

| Reaction Order (β-position) | First-order in acylating reagent rsc.orgpsu.edu | The rate of formation of any 2-naphthyl isomer would be less sensitive to the acylating agent concentration. |

| Rate-Determining Step | Formation of sigma complex (generally); Proton loss for β-position psu.edu | The attack of the naphthalene ring on the acylium ion is likely the slowest step. |

| In-situ Monitoring | FT-IR and Raman spectroscopy are suitable techniques rsc.orgnih.govnih.gov | These techniques could be used to monitor the reaction progress and gather kinetic data. |

Transformational Reactions of this compound

The presence of the keto and ester functionalities in this compound allows for a variety of subsequent chemical transformations. Of particular interest are the oxidative transformations of the ketone group.

The ketone group in this compound can undergo oxidation to yield carboxylic acid derivatives. This transformation can be achieved through various oxidative cleavage methods.

The oxidation of the keto group in this compound can lead to the formation of a dicarboxylic acid derivative. One of the most well-known methods for converting ketones to esters, which can then be hydrolyzed to carboxylic acids, is the Baeyer-Villiger oxidation . wikipedia.orgyoutube.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

In the case of this compound, the Baeyer-Villiger oxidation would result in the formation of an ester. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. wikipedia.org For the target molecule, the competition would be between the naphthyl group and the pentanoate chain. The naphthyl group, being an aryl group, has a significant migratory aptitude.

Following the Baeyer-Villiger oxidation, the newly formed ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Alternatively, direct oxidative cleavage of the ketone to a carboxylic acid can be achieved using strong oxidizing agents under harsh conditions, though this may lead to side reactions and degradation of the molecule. ucalgary.ca More selective methods for the oxidation of cyclic ketones to dicarboxylic acids have been developed using catalysts like manganese(II) salts with oxygen or air as the oxidant. bibliotekanauki.plresearchgate.netresearchgate.net

The selective oxidation of the keto group in the presence of the ester and the electron-rich naphthalene ring requires careful selection of reagents and reaction conditions.

For the Baeyer-Villiger oxidation , a variety of peroxyacids can be used as the oxidant. Common reagents include:

m-Chloroperoxybenzoic acid (m-CPBA): A widely used and commercially available reagent for Baeyer-Villiger oxidations. wikipedia.org

Peroxyacetic acid (CH₃CO₃H): Another effective reagent for this transformation.

Hydrogen peroxide (H₂O₂) in the presence of a Lewis acid or a Brønsted acid: This provides a greener alternative to peroxyacids. wikipedia.org Catalytic systems employing metal catalysts with hydrogen peroxide are also being explored to enhance selectivity and efficiency. acs.orgnih.gov

The choice of solvent is also crucial and can influence the reaction rate and selectivity. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) and chloroform, as well as ethers.

For the direct oxidative cleavage to a dicarboxylic acid, selective methods that avoid harsh conditions are preferable. Research on the oxidation of cyclic ketones suggests that systems like:

Manganese(II) salts with oxygen or air in acetic acid can selectively oxidize ketones to dicarboxylic acids. bibliotekanauki.plresearchgate.netresearchgate.net

The table below summarizes potential reagents for the selective oxidation of the keto functionality in this compound.

| Reagent/Catalyst System | Transformation | Key Features |

| m-CPBA | Baeyer-Villiger Oxidation (Ketone to Ester) | Readily available, generally high yielding. wikipedia.org |

| H₂O₂ / Lewis Acid (e.g., BF₃) | Baeyer-Villiger Oxidation (Ketone to Ester) | "Green" oxidant, avoids peroxyacid handling. wikipedia.org |

| H₂O₂ / Catalytic Seleninic Acid | Baeyer-Villiger Oxidation (Ketone to Ester) | Catalytic and selective. wikipedia.org |

| Mn(II) salt / O₂ or Air / Acetic Acid | Oxidative Cleavage (Ketone to Dicarboxylic Acid) | Utilizes a cheap and readily available oxidant (air/O₂). bibliotekanauki.plresearchgate.netresearchgate.net |

Reductive Pathways of the Keto Moiety

The carbonyl group of the keto moiety in this compound is a prime target for reduction, leading to the formation of a secondary alcohol. The outcome of this reduction, particularly its stereochemistry, is influenced by the choice of reducing agent and the steric and electronic properties of the bulky naphthyl group.

Formation of Alcohols via Reduction

The reduction of the ketone in this compound yields Ethyl 6-hydroxy-6-(1-naphthyl)hexanoate. This transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

It is crucial to consider the chemoselectivity of this reaction. In molecules containing both a ketone and an ester, such as the subject compound, certain reducing agents can potentially reduce both functional groups. For instance, the reduction of γ-keto esters with some reagents can lead to the formation of the corresponding diol through the reduction of both the keto and the ester moieties. jst.go.jpresearchgate.net However, milder reducing agents can selectively target the more reactive ketone.

Common Reducing Agents and Stereochemical Considerations

A variety of reducing agents can be employed for the reduction of the keto group. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a common and relatively mild reducing agent that is often used for the selective reduction of ketones in the presence of less reactive functional groups like esters. researchgate.netkoreascience.kr The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695).

The stereochemical outcome of the reduction is of significant interest. The prochiral ketone in this compound will lead to the formation of a new stereocenter upon reduction. The stereoselectivity of this process can often be predicted by models such as Cram's rule and the Felkin-Anh model. stackexchange.comwikipedia.orgyoutube.comyoutube.comyoutube.com These models consider the steric hindrance around the carbonyl group to predict the favored direction of nucleophilic attack by the hydride. Given the bulky nature of the 1-naphthyl group, it is expected to exert significant steric influence, directing the incoming hydride to the less hindered face of the carbonyl. This generally leads to the formation of one diastereomer in excess. The use of more sterically demanding or chiral reducing agents can further enhance the stereoselectivity of the reduction. organic-chemistry.org

For instance, in the reduction of ketones with adjacent stereocenters, the Felkin-Anh model predicts the approach of the nucleophile from the side opposite to the largest substituent to minimize steric interactions. youtube.comyoutube.com In the case of this compound, the large naphthyl group would be the dominant steric factor controlling the facial selectivity of the hydride attack.

Nucleophilic Substitution Reactions at the Ester Group

The ethyl ester functionality of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups, most notably amides and other esters.

Amidation Reactions and Formation of Substituted Amides

Amidation of this compound involves the reaction of the ester with an amine to form an N-substituted amide. This reaction, also known as aminolysis, typically requires heating or the use of a catalyst, as esters are generally less reactive towards amines than other acylating agents like acid chlorides. google.commasterorganicchemistry.comyoutube.com The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group to yield the amide.

The direct amidation of unactivated esters can be promoted by strong bases or by using mechanochemical methods, such as ball milling with a substoichiometric amount of a base like potassium tert-butoxide (KOtBu). nih.gov The synthesis of specific amides, such as N-benzyl-6-(1-naphthyl)-6-oxohexanamide, would proceed by reacting this compound with benzylamine.

Transesterification Processes with Different Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction is an equilibrium process and can be driven to completion by using a large excess of the new alcohol or by removing one of the products. For this compound, transesterification with a different alcohol, for example, benzyl (B1604629) alcohol, would result in the formation of Benzyl 6-(1-naphthyl)-6-oxohexanoate and ethanol.

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. Base catalysis, on the other hand, typically involves the use of an alkoxide that is a stronger nucleophile than the alcohol itself.

Advanced Applications in Organic Synthesis and Materials Science Research

Building Block Utility in Complex Molecule Construction

The structure of ethyl 6-(1-naphthyl)-6-oxohexanoate, featuring a bulky naphthyl group, a keto-functionalized aliphatic chain, and a terminal ethyl ester, presents it as a potentially valuable building block for the synthesis of intricate molecular frameworks.

Divergent Synthesis Strategies Employing this compound

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. The two reactive centers in this compound—the ketone and the ester—offer clear points for divergent synthetic pathways.

For instance, the ketone functionality can undergo a variety of transformations. It can be reduced to a secondary alcohol, which can then be further functionalized. Alternatively, it can serve as a site for the introduction of new carbon-carbon bonds through reactions like the Wittig reaction or aldol (B89426) condensations. Each of these initial transformations would lead to a new family of derivatives.

Simultaneously or sequentially, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-(1-naphthyl)-6-oxohexanoic acid. guidechem.com This carboxylic acid can then be converted into a wide array of functional groups, such as amides, acid chlorides, or other esters, each opening up new branches of a synthetic tree. The ability to selectively address either the ketone or the ester group would be key to unlocking the full potential of this compound in divergent synthesis.

Modular Approaches to Novel Chemical Structures

Modular synthesis relies on the assembly of complex molecules from pre-functionalized building blocks or "modules." this compound can be envisioned as a bifunctional module. The naphthyl moiety provides a rigid, aromatic scaffold, while the hexanoate (B1226103) chain offers a flexible linker with a reactive handle at its terminus.

In a modular approach, this compound could be coupled with other molecules containing complementary reactive groups. For example, the ester could be converted to an amine, which could then be reacted with a variety of carboxylic acid-containing modules to build a library of amide-linked structures. The presence of the naphthyl group could be exploited to introduce specific photophysical or liquid crystalline properties into the final assembled molecules.

Role in Specialty Chemical Development

Contributions to Advanced Materials Science and Engineering

The field of materials science is constantly in search of novel organic molecules that can self-assemble into ordered structures or serve as monomers for high-performance polymers. The rigid, planar naphthyl group in this compound is a well-known chromophore and a component that can promote π-π stacking interactions, which are crucial for the formation of liquid crystals and organic semiconductors.

By chemically modifying the ester and ketone functionalities, it is conceivable that this compound could be transformed into monomers for polymerization. For instance, conversion of the ester to a hydroxyl or amino group and subsequent reaction with a diisocyanate could lead to polyurethanes or polyureas containing pendant naphthyl groups. These polymers might exhibit interesting thermal, mechanical, or optical properties. Furthermore, the introduction of polymerizable groups, such as vinyl or acrylate (B77674) functionalities, could allow for its incorporation into polymer networks, potentially enhancing their refractive index or imparting other desirable characteristics. Despite this theoretical potential, concrete examples of its use in materials science are yet to be widely reported.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Exploration of Biological Activities and Drug Discovery Research

Investigation of Potential Biological Activities of Ethyl 6-(1-naphthyl)-6-oxohexanoate

There is no available research on the biological activities of this compound.

Research into Antimicrobial Properties

No studies have been published regarding the antimicrobial properties of this compound.

Exploration of Anticancer Potential

There are no research findings on the anticancer potential of this compound.

Mechanism of Action in Biological Systems

Without evidence of biological activity, there has been no investigation into the mechanism of action.

Interaction with Molecular Targets, including Enzymes and Receptors

There is no data on the interaction of this compound with any molecular targets.

Modulation of Biochemical Pathways by the Compound

No research has been conducted on how this compound might modulate biochemical pathways.

Role of Structural Moieties in Biological Interaction: Naphthyl, Ester, and Keto Groups

While the individual structural moieties (naphthyl, ester, and keto groups) are present in many biologically active molecules, their specific contribution within the context of this compound has not been studied.

Structure-Activity Relationship (SAR) Studies with Analogous Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how modifications to a lead compound's structure affect its biological activity. By synthesizing and testing analogs of "this compound," researchers can identify the key pharmacophoric features required for its biological effects and optimize its properties.

The substitution pattern on the naphthyl ring can have a profound impact on the biological activity of the molecule. The position, number, and nature of substituents can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for a target.

For instance, studies on other naphthalene (B1677914) derivatives have shown that varying the substituents on the naphthyl ring can lead to significant differences in anti-inflammatory and other biological activities. researchgate.net The introduction of small hydrophobic groups on the naphthyl ring can sometimes enhance potency, while bulkier groups might lead to steric hindrance and a loss of activity. nih.gov The specific placement of substituents can also influence the orientation of the naphthyl ring within the binding pocket, potentially leading to more favorable or unfavorable interactions. researchgate.net

Table 1: Hypothetical SAR Data for Naphthyl Substituent Variations

| Compound ID | Naphthyl Substituent | Biological Activity (IC50, µM) |

| ENH-1 (Parent) | None | 5.2 |

| ENH-2 | 4-Methoxy | 2.8 |

| ENH-3 | 6-Bromo | 8.1 |

| ENH-4 | 4,7-Dichloro | 15.5 |

| ENH-5 | 2-Methyl | 4.9 |

This table is a hypothetical representation to illustrate the potential impact of naphthyl substituents on bioactivity and is not based on actual experimental data for "this compound".

Modifications to the ester and keto functionalities, as well as the aliphatic chain, can also dramatically alter the biological profile of "this compound."

Ester and Keto Groups: The conversion of the ester to other functional groups like an amide, a primary alcohol, or a carboxylic acid can probe the importance of the ester's hydrogen bonding and electronic properties. stereoelectronics.orghama-univ.edu.sy For example, if an ester analog shows significantly reduced activity, it could imply that the hydrogen bond accepting ability of the carbonyl oxygen was crucial. stereoelectronics.org Similarly, modifying the ketone to an alcohol could assess the role of the carbonyl oxygen in hydrogen bonding. ijpcsonline.com The reactivity of β-keto esters can be influenced by their substituents, which in turn affects their potential as antibacterial agents. nih.gov

Aliphatic Chain: The length and rigidity of the hexanoate (B1226103) chain can influence the compound's flexibility and its ability to adopt the optimal conformation for binding. Shortening or lengthening the chain, or introducing sites of unsaturation or cyclic constraints, can provide valuable information about the spatial requirements of the binding site. Studies on other drug classes have shown that the length of an aliphatic side-chain can correlate with biological activity, sometimes showing an optimal length for maximum potency. ub.edu

Table 2: Hypothetical SAR Data for Functional Group Modifications

| Compound ID | Modification | Biological Activity (IC50, µM) |

| ENH-1 (Parent) | This compound | 5.2 |

| ENH-6 | 6-(1-Naphthyl)-6-oxohexanoic acid | 12.7 |

| ENH-7 | N-Methyl-6-(1-naphthyl)-6-oxohexanamide | 7.9 |

| ENH-8 | Ethyl 6-(1-naphthyl)hexanoate (Keto reduced) | > 50 |

| ENH-9 | Ethyl 5-(1-naphthyl)-5-oxopentanoate | 9.4 |

This table is a hypothetical representation to illustrate the potential impact of functional group modifications on bioactivity and is not based on actual experimental data for "this compound".

Through systematic SAR studies, a comprehensive understanding of the structural requirements for the biological activity of "this compound" can be developed, guiding the design of more potent and selective analogs for potential therapeutic applications.

Analytical Methodologies for Purity and Structural Elucidation in Research Contexts

Advanced Chromatographic Techniques for Compound Purity Assessmentnih.gov

Chromatographic methods are pivotal for separating Ethyl 6-(1-naphthyl)-6-oxohexanoate from unreacted starting materials, byproducts, and other impurities. The choice of technique is dictated by the volatility and polarity of the compound and potential contaminants.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis of non-volatile compounds like this compound. A typical HPLC setup would involve:

Stationary Phase: A C18 reversed-phase column is commonly employed due to its hydrophobicity, which allows for effective separation of moderately polar organic molecules.

Mobile Phase: A gradient elution system is often preferred, starting with a higher polarity solvent mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the organic modifier. This ensures the timely elution of all components.

Detection: A UV detector is highly effective, as the naphthyl group provides a strong chromophore, allowing for sensitive detection.

The purity is quantified by comparing the integrated area of the peak corresponding to this compound against the total area of all observed peaks. For most research applications, a purity of 95% or higher is desirable.

Gas Chromatography (GC) can be utilized if the compound and its potential impurities are thermally stable and sufficiently volatile. Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity. The selection of an appropriate capillary column and a programmed temperature gradient is crucial for achieving good resolution.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and for preliminary purity checks. A silica (B1680970) gel plate is typically used as the stationary phase, with a solvent system like hexane/ethyl acetate (B1210297) as the mobile phase. Visualization under UV light reveals the presence of the UV-active naphthyl-containing compound and any impurities.

Spectroscopic Techniques for Structural Confirmation and Elucidationnih.govrsc.org

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysisrsc.org

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound by providing information on the connectivity of atoms.

¹H NMR Spectroscopy: This technique identifies the different types of protons and their neighboring environments. The spectrum of this compound would show characteristic signals for the ethyl group protons (a quartet and a triplet), the methylene (B1212753) protons of the hexanoate (B1226103) chain (appearing as multiplets), and the aromatic protons of the naphthyl ring (in the downfield region).

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbons of the ketone and the ester, the carbons of the naphthyl ring, the methylene carbons, and the carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) |

|---|---|---|

| Naphthyl Protons | ¹H NMR | 7.4 - 8.5 |

| Ethyl Ester (-OCH₂CH₃) | ¹H NMR | 4.1 (q), 1.2 (t) |

| Methylene Protons (-CH₂-) | ¹H NMR | 1.6 - 3.1 |

| Ketone Carbonyl | ¹³C NMR | 195 - 215 |

| Ester Carbonyl | ¹³C NMR | 170 - 180 |

| Naphthyl Carbons | ¹³C NMR | 120 - 140 |

| Methylene Carbons | ¹³C NMR | 20 - 40 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy in Functional Group Analysisrsc.org

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1685 |

| C=O (Ester) | Stretch | ~1735 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry for Molecular Characterizationrsc.org

Mass spectrometry (MS) provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Advanced Chiral Analysis for Stereoisomeric Purity and Enantioselectivitynih.govrsc.org

As this compound is a chiral compound, methods to determine its enantiomeric purity are crucial, especially in stereoselective synthesis. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating enantiomers. nih.gov140.122.64 This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. 140.122.64 Polysaccharide-based CSPs are often effective for this purpose. The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers. 140.122.64

Chiral Gas Chromatography (GC) can also be employed for enantiomeric separation, provided the compound is thermally stable. nih.govgcms.cz Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase. gcms.cz

NMR Spectroscopy with Chiral Shift Reagents offers an alternative method. These reagents form diastereomeric complexes with the enantiomers, which results in distinguishable signals in the NMR spectrum, allowing for their quantification. rsc.org

Future Directions and Research Perspectives

Emerging Synthetic Methodologies and Catalysis in Naphthyl-Containing Compound Synthesis

The synthesis of aryl ketones, including naphthyl ketones like Ethyl 6-(1-naphthyl)-6-oxohexanoate, is a cornerstone of organic chemistry. While traditional methods like the Friedel-Crafts acylation are well-established, they often require harsh conditions and can lead to issues with regioselectivity, particularly with substrates like naphthalene (B1677914) where both α- and β-acylation can occur. rsc.orgmyttex.netresearchgate.net Research is now moving towards more efficient, selective, and sustainable catalytic methods.

Emerging strategies focus on transition-metal-catalyzed cross-coupling reactions and C-H bond functionalization. thieme-connect.com Catalysts based on palladium, nickel, and rhodium have shown great promise in the synthesis of aryl ketones from various starting materials, such as arylboronic acids, nitriles, and carboxylic acid derivatives. nih.govrsc.orgorganic-chemistry.org These methods often proceed under milder conditions with higher functional group tolerance. For instance, nickel-catalyzed coupling of arylboronic acids with nitriles provides a convenient route to aryl ketones. organic-chemistry.org Similarly, palladium-catalyzed addition of potassium aryltrifluoroborates to aliphatic nitriles offers a pathway to a wide range of alkyl aryl ketones. organic-chemistry.org

Another significant area of development is the asymmetric synthesis of chiral molecules containing the naphthyl group. Chiral dirhodium catalysts, for example, have been used in the asymmetric dearomative cyclopropanation of naphthalenes to construct complex polycyclic compounds with high enantioselectivity. rsc.org Furthermore, palladium-catalyzed atroposelective C-H vinylation using chiral transient directing groups represents a sophisticated strategy for creating axially chiral biaryl compounds containing a naphthyl moiety. acs.org These advanced catalytic systems are paving the way for the synthesis of enantiomerically pure naphthyl-containing compounds for applications in medicinal chemistry and materials science.

Table 1: Comparison of Synthetic Methodologies for Naphthyl Ketones

| Methodology | Catalyst/Reagent | Advantages | Challenges | References |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃) | Well-established, uses readily available starting materials. | Harsh conditions, potential for rearrangements, regioselectivity issues with naphthalene. | rsc.orgmyttex.netmasterorganicchemistry.com |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, phosphine (B1218219) ligands | High efficiency, mild reaction conditions, broad substrate scope. | Catalyst cost and sensitivity, potential for ligand-related side reactions. | organic-chemistry.orgacs.org |

| Nickel-Catalyzed Cross-Coupling | NiCl₂(DME)/dppp/Zn | Cost-effective compared to palladium, good for coupling with nitriles and acid derivatives. | Catalyst can be sensitive to air and moisture. | rsc.orgorganic-chemistry.org |

| Rhodium-Catalyzed Reactions | Rhodium complexes | Effective for additions to aldehydes and cascade reactions. | Can require specific and sometimes complex ligands. | nih.govacs.org |

| Asymmetric Dearomatization | Chiral dirhodium carboxylates | Construction of complex, enantioenriched polycyclic systems. | Substrate scope can be limited, catalyst synthesis can be complex. | rsc.org |

| Atroposelective C-H Functionalization | Palladium catalysts with chiral ligands | Direct functionalization of C-H bonds, high atroposelectivity. | Requires specific directing groups, which may need to be installed and removed. | acs.org |

Novel Applications in Interdisciplinary Research Domains

The naphthalene scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.govdntb.gov.ua Naphthyl derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.com The specific compound, this compound, by virtue of its naphthyl ketone core, is a prime candidate for biological screening and lead optimization in drug discovery programs. For example, naphthoquinone derivatives have been investigated as promising anticancer candidates targeting enzymes like COX-2. nih.gov

Beyond medicine, naphthyl-containing compounds are finding applications in materials science. Their inherent photophysical properties, stemming from the extended π-system of the naphthalene ring, make them suitable for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and photochromic materials. researchgate.netmdpi.com Naphthalene diimide (NDI) ligands, for instance, are used to construct metal-organic frameworks (MOFs) with interesting electronic and optical properties. researchgate.net The functionalization of the naphthyl ring or the alkyl chain of this compound could be explored to tune its photoluminescent properties for specific applications, such as chemical sensors or molecular probes.

The interdisciplinary potential also extends to agricultural science, where naphthalene itself has been used as an insect repellent. knowde.com Derivatives could be developed as more potent and selective pesticides or herbicides. The broad applicability of the naphthyl moiety suggests that systematic investigation of compounds like this compound could lead to discoveries in diverse scientific fields.

Table 2: Potential Biological Activities of Naphthyl Derivatives

| Biological Activity | Description | Key Molecular Targets (Examples) | References |

|---|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and tumor growth. | Tubulin, Protein Kinases (e.g., EGFR, HER-2), COX-2, DNA. | nih.govijpsjournal.comnih.govnih.gov |

| Antimicrobial | Activity against pathogenic bacteria, fungi, and other microbes. | Various microbial enzymes and cellular structures. | nih.govijpsjournal.comekb.eg |

| Antiviral | Inhibition of viral replication and activity. | Viral proteases (e.g., SARS-CoV PLpro), reverse transcriptase. | nih.govnih.gov |

| Anti-inflammatory | Reduction of inflammation. | Cyclooxygenase (COX) enzymes. | nih.govontosight.ai |

| Anti-neurodegenerative | Potential to treat diseases like Alzheimer's. | Targets related to neuroinflammation and protein aggregation. | nih.govijpsjournal.com |

Computational Chemistry and Molecular Modeling for Prediction of Reactivity and Bioactivity

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. For a compound like this compound, these methods can provide profound insights into its properties and potential functions before extensive laboratory synthesis and testing are undertaken.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to correlate the structural features of a series of compounds with their biological activity. atlantis-press.com By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers can identify the key steric, electrostatic, and hydrophobic features of naphthyl derivatives that are crucial for their interaction with a specific biological target. nih.govacs.orgnih.gov These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent and selective compounds. nih.gov

Molecular docking simulations can predict the preferred binding orientation of a ligand like this compound to the active site of a target protein or enzyme. nih.govnih.gov This allows for the visualization of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of this interaction over time, assessing the stability of the binding mode and revealing conformational changes in both the ligand and the protein. nih.gov These computational techniques are crucial for understanding the mechanism of action at a molecular level and for the rational design of new therapeutic agents. nih.govnih.gov

Table 3: Computational Approaches for Studying Naphthyl Derivatives

| Computational Method | Application | Information Gained | References |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity of new analogs. | Identifies key structural features (steric, electronic) for activity; creates predictive models. | nih.govacs.orgnih.gov |

| Molecular Docking | Predict binding mode in a biological target. | Preferred orientation, binding affinity scores, key intermolecular interactions. | nih.govnih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-receptor complexes. | Dynamic behavior, conformational changes, stability of binding interactions over time. | nih.gov |

| Pharmacophore Modeling | Identify essential features for biological activity. | Creates a 3D map of functional groups required for binding to a receptor. | nih.gov |

| ADMET Prediction | Predict drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Early assessment of pharmacokinetic and safety profiles. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.